Cas no 16772-63-7 (Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-)
16772-63-7 structure
Product Name:Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-
Numero CAS:16772-63-7
MF:C15H22O4
MW:266.332785129547
CID:210628
PubChem ID:161192
Update Time:2025-04-19
Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-
- (5R,5aS,9aS,9bS)-5,9b-dihydroxy-6,6,9a-trimethyl-1,5,5a,7,8,9-hexahydrobenzo[e][2]benzofuran-3-one
- pereniporin B
- (5R,5aS,9aS,9bS)-5,9b-dihydroxy-6,6,9a-trimethyl-5,5a,6,7,8,9,9a,9b-octahydronaphtho[1,2-c]furan-3(1H)-one
- Naphtho(1,2-c)furan-3(1H)-one, 5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-, (5R-(5alpha,5abeta,9aalpha,9bbeta))-
- (5R)-5,5aα,6,7,8,9,9a,9b-Octahydro-5β,9bα-dihydroxy-6,6,9aβ-trimethylnaphtho[1,2-c]furan-3(1H)-one
- SCHEMBL21025895
- DTXSID80937380
- 5,9b-Dihydroxy-6,6,9a-trimethyl-5,5a,6,7,8,9,9a,9b-octahydronaphtho[1,2-c]furan-3(1H)-one
- CHEMBL256709
- 16772-63-7
-
- Inchi: 1S/C15H22O4/c1-13(2)5-4-6-14(3)11(13)10(16)7-9-12(17)19-8-15(9,14)18/h7,10-11,16,18H,4-6,8H2,1-3H3/t10-,11+,14+,15-/m1/s1
- Chiave InChI: HLEGAPKZEJEXHT-FDRIWYBQSA-N
- Sorrisi: O[C@]12COC(C1=C[C@H]([C@H]1C(C)(C)CCC[C@@]12C)O)=O
Proprietà calcolate
- Massa esatta: 266.152
- Massa monoisotopica: 266.152
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 0
- Complessità: 467
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.6
- Superficie polare topologica: 66.8Ų
Proprietà sperimentali
- Densità: 1.24
- Punto di ebollizione: 463°C at 760 mmHg
- Punto di infiammabilità: 173.4°C
- Indice di rifrazione: 1.569
Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)- Letteratura correlata
-
Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
16772-63-7 (Naphtho[1,2-c]furan-3(1H)-one,5,5a,6,7,8,9,9a,9b-octahydro-5,9b-dihydroxy-6,6,9a-trimethyl-,(5R,5aS,9aS,9bS)-) Prodotti correlati
- 38647-10-8(Tripdiolide)
- 869807-57-8(Andropanolide)
- 5508-58-7(Andrographolide)
- 138965-88-5(Isocoronarin D)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Fornitori consigliati
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso